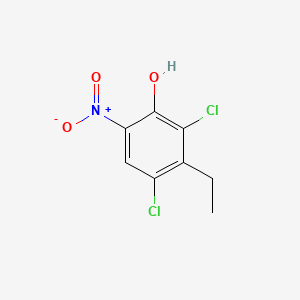

2,4-Dichloro-3-ethyl-6-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-ethyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVCECQSAPGJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888783 | |

| Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99817-36-4 | |

| Record name | 2,4-Dichloro-3-ethyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99817-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099817364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-ethyl-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 99817-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-3-ethyl-6-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25RLM3TCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol

This guide provides a comprehensive technical overview of 2,4-dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. The information is presented to not only detail its properties but also to explain the underlying chemical principles that govern its behavior, ensuring a thorough and practical understanding for laboratory applications.

Introduction and Molecular Overview

This compound is a polysubstituted phenol featuring a complex arrangement of functional groups that define its chemical identity and utility. The molecule consists of a phenol backbone with two chlorine atoms at positions 2 and 4, an ethyl group at position 3, and a nitro group at position 6. This specific substitution pattern makes it a valuable intermediate, particularly in the synthesis of agricultural chemicals like herbicides and insecticides, as well as in the development of dyes and pigments.[1] The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the hydroxyl and ethyl groups, creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

Molecular Structure:

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is not explicitly detailed in a single standard procedure in readily available literature. However, a logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution on a phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, while the ethyl group is a weakly activating, ortho, para-director. Conversely, the chloro and nitro groups are deactivating.

The most plausible synthetic strategy involves a multi-step process starting from a simpler precursor, likely 3-ethylphenol. The sequence of chlorination and nitration is critical to achieving the desired 2,4,6-substitution pattern while accommodating the directing effects of the substituents. A potential pathway would involve initial chlorination followed by nitration.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a scientifically grounded, hypothetical procedure for the synthesis.

Step 1: Dichlorination of 3-Ethylphenol

-

Rationale: The hydroxyl and ethyl groups are ortho, para-directing. Introducing chlorine first will yield a mix of isomers, but the 2,4-dichloro-3-ethylphenol intermediate is the target. Sulfuryl chloride is an effective and manageable chlorinating agent for phenols.[6]

-

Procedure:

-

In a fume hood, charge a round-bottom flask with 3-ethylphenol (1.0 eq).

-

Add a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise while maintaining the temperature. The reaction is exothermic and releases HCl and SO₂ gas, requiring a gas trap.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding cold water.

-

Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate 2,4-dichloro-3-ethylphenol.

-

Step 2: Nitration of 2,4-Dichloro-3-ethylphenol

-

Rationale: The nitration of phenols must be performed under controlled conditions to avoid oxidation and the formation of polysubstituted byproducts.[7] Using dilute nitric acid in a solvent like glacial acetic acid at low temperatures allows for controlled mononitration.[8][9] The remaining activated position on the ring is ortho to the powerful hydroxyl directing group (position 6).

-

Procedure:

-

Dissolve the purified 2,4-dichloro-3-ethylphenol (1.0 eq) in glacial acetic acid in a three-necked flask.

-

Cool the solution to 8-10°C using an ice-salt bath.

-

Add dilute nitric acid (1.1 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 15°C.

-

Stir the mixture at this temperature for several hours until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture over crushed ice and water, which should precipitate the crude product.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Physicochemical Properties

The physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and application development.

| Property | Value | Source(s) |

| CAS Number | 99817-36-4 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 49-51°C | [1][10] |

| Boiling Point (Predicted) | 291.0 ± 35.0 °C at 760 mmHg | [1][10] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [1][10] |

| Solubility | Soluble in Methanol | [10] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][10] |

Spectroscopic Characterization Profile

While specific spectra for this compound are not widely published, a detailed profile can be predicted based on the constituent functional groups. Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized product. For comparison, data for the related compound 2,4-dichloro-6-nitrophenol is often used as a reference.[11][12][13]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Proton: A single singlet in the aromatic region (δ 7.5-8.5 ppm) for the proton at C5. - Phenolic Proton: A broad singlet (δ 5-12 ppm), which is D₂O exchangeable. - Ethyl Group: A quartet (δ ~2.7 ppm, -CH₂) and a triplet (δ ~1.2 ppm, -CH₃). |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative groups (Cl, O, N) will be downfield. - Ethyl Group: Two signals in the aliphatic region (δ ~20-30 ppm for -CH₂ and δ ~10-15 ppm for -CH₃). |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. - NO₂ Stretch: Two strong, sharp peaks; asymmetric at ~1520-1560 cm⁻¹ and symmetric at ~1340-1380 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: Strong peaks in the 600-800 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 235, with characteristic isotopic peaks for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M⁺). - Fragmentation: Loss of NO₂, OH, Cl, and ethyl fragments would be expected. |

Chemical Reactivity and Applications

The reactivity of this compound is governed by its functional groups.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions such as etherification (Williamson ether synthesis) or esterification.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reducing agents like Sn/HCl or H₂/Pd-C. This transformation is a key step in creating more complex derivatives.

-

Aromatic Ring: The ring is heavily substituted and deactivated, making further electrophilic substitution challenging.

-

Applications: Primarily, this compound serves as a building block. Its structure is tailored for use as an intermediate in producing agrochemicals and dyes.[1] The presence of chloro and nitro groups is often associated with biocidal or herbicidal activity.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements:

Safe Handling Protocol

Caption: Workflow for the safe handling and disposal of the compound.

First Aid Measures:

-

If Swallowed: Get emergency medical help immediately.[15]

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.[15]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[14][15]

Conclusion

This compound is a highly functionalized molecule with significant industrial relevance as a chemical intermediate. Its synthesis requires a controlled, multi-step approach leveraging the principles of electrophilic aromatic substitution. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe use in research and development. The hazardous nature of the compound necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment.

References

- 1. This compound [myskinrecipes.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | 99817-36-4 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. byjus.com [byjus.com]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound CAS#: 99817-36-4 [m.chemicalbook.com]

- 11. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 12. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 13. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,4-Dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-ethyl-6-nitrophenol, a substituted nitrophenol with potential applications in various scientific fields. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and explores its known and potential biological activities. While primarily recognized as an intermediate in the chemical industry, its structural motifs suggest avenues for further investigation in medicinal chemistry and drug discovery. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic and research potential of this compound.

Introduction

This compound is a multifaceted aromatic compound characterized by the presence of nitro, chloro, and ethyl functional groups on a phenol backbone. These substituents significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules. Although its primary documented use is in the manufacturing of agricultural chemicals and as a component in color photographic developers, the inherent reactivity of its functional groups presents intriguing possibilities for its application in drug development and as a research tool in chemical biology.

Substituted nitrophenols, as a class, are known to possess a wide range of biological activities. The nitro group, an electron-withdrawing moiety, can play a crucial role in various biological processes and is a key component in several existing therapeutic agents. This guide will provide a detailed examination of this compound, from its fundamental properties to potential avenues for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99817-36-4 | [1] |

| Molecular Formula | C₈H Cl₂NO₃ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals |

| Melting Point | 46.0 to 50.0 °C | TCI Chemicals |

| Boiling Point | 291.0 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.509 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in Methanol | ChemicalBook |

| InChI | InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3 | [1] |

| SMILES | CCc1c(Cl)cc([O-])c(O)c1Cl | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving chlorination and hydrolysis. The following protocol is based on established methodologies for the preparation of substituted nitrophenols.

Synthesis Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Materials:

-

1-Ethyl-4-nitrobenzene

-

Chlorine gas

-

Catalyst (e.g., iron(III) chloride)

-

Sodium hydroxide

-

Sulfuric acid

-

Organic solvent (e.g., chloroform)

-

Water

Procedure:

-

Chlorination: In a suitable reaction vessel, dissolve 1-ethyl-4-nitrobenzene in an appropriate solvent. Add a catalytic amount of iron(III) chloride. Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by gas chromatography (GC). The reaction should be continued until the desired level of chlorination is achieved, aiming for the formation of trichloroethylnitrobenzene intermediates.

-

Hydrolysis: After the chlorination is complete, carefully quench the reaction and remove the catalyst. The crude chlorinated mixture is then subjected to hydrolysis. Add a solution of sodium hydroxide and heat the mixture under reflux. The hydrolysis converts the chlorinated intermediate to the corresponding phenoxide.

-

Acidification and Isolation: Cool the reaction mixture and acidify with sulfuric acid to a pH of approximately 1. This will precipitate the this compound. The crude product can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield the final product of high purity.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is scarce in publicly available literature, the biological activities of structurally related nitrophenols and chlorophenols provide a basis for predicting its potential pharmacological profile.

Inferred Mechanisms of Action from Structural Analogs

-

Uncoupling of Oxidative Phosphorylation: Nitrophenols are well-known uncouplers of oxidative phosphorylation.[2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis. This property is responsible for the toxicity of many nitrophenols but can also be harnessed for therapeutic purposes, for instance, in the context of metabolic disorders. The presence of the nitro group in this compound suggests it may exhibit similar activity.

Caption: Proposed mechanism of uncoupling oxidative phosphorylation.

-

Antimicrobial Activity: Many halogenated and nitrated phenolic compounds exhibit antimicrobial properties.[3] The lipophilicity imparted by the chloro and ethyl groups, combined with the electron-withdrawing nature of the nitro group, may enable this compound to disrupt microbial cell membranes or inhibit essential enzymatic processes. Further screening against a panel of bacterial and fungal strains is warranted.

Potential Therapeutic Areas for Investigation

Given the potential mechanisms of action, this compound could be investigated for its utility in the following areas:

-

Metabolic Diseases: The potential to modulate cellular metabolism makes this compound and its derivatives interesting candidates for research into conditions such as obesity and type 2 diabetes.

-

Infectious Diseases: As a potential antimicrobial agent, it could be a starting point for the development of new antibiotics or antifungals, particularly in the context of rising antimicrobial resistance.

-

Oncology: The disruption of cellular energy metabolism is a strategy being explored in cancer therapy. The potential of this compound to interfere with mitochondrial function could be investigated in cancer cell lines.

Analytical Methodologies

The characterization and quantification of this compound require robust analytical methods.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acidic modifier like formic acid) would likely provide good separation and quantification. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV-vis scan.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. Standard derivatizing agents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be employed. The mass spectrum would provide valuable structural information and a highly specific method for identification and quantification.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons and the ethyl group will provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, the C=C stretches of the aromatic ring, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which is useful for structural confirmation.

Safety and Handling

Hazard Statements:

-

Toxic if swallowed.[4]

-

Causes serious eye damage.[4]

-

May cause an allergic skin reaction.[4]

-

Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Avoid release to the environment.

It is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion and Future Directions

This compound is a chemical entity with established utility as a synthetic intermediate. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and analysis. The true potential of this compound, however, may lie in its yet-to-be-explored biological activities.

For researchers in drug development and chemical biology, this compound represents a starting point for the design and synthesis of novel bioactive molecules. Future research should focus on:

-

Systematic biological screening: Evaluating the compound against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its biological activity and reduce potential toxicity.

-

Toxicological evaluation: Conducting thorough in vitro and in vivo toxicological studies to assess its safety profile.

By systematically exploring the properties and potential of this compound, the scientific community can unlock new opportunities for innovation in medicine and beyond.

References

- Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.

- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.

- U.S. Environmental Protection Agency. (1990). Health and Environmental Effects Profile for 2-Nitrophenol and 4-Nitrophenol.

-

ResearchGate. (n.d.). A practical synthesis of this compound via TCIA. Retrieved from [Link]

-

Global Substance Registration System. This compound. Retrieved from [Link]

- Google Patents. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.

- Agency for Toxic Substances and Disease Registry. (2001).

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. In Toxicological Profile for Nitrophenols.

- National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Nitrophenols. In Toxicological Profile for Nitrophenols.

- U.S. Environmental Protection Agency. (2000).

- U.S. Environmental Protection Agency. (1992).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (n.d.).

- ResearchGate. (n.d.).

- Mitro, S., & Wyrwas, B. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 14(12), 1502.

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20513932, 2,4-Dichloro-3-nitrophenol. Retrieved from [Link].

- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols.

- Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234).

- Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-3-ethyl-6-nitrophenol: Current Knowledge and Methodological Framework

Therefore, this guide is structured to provide a robust theoretical and methodological framework for a researcher or drug development professional to approach the synthesis, characterization, and further investigation of this compound. It combines information on closely related analogs with established principles of organic chemistry and analytical techniques to offer a predictive and practical guide. The causality behind experimental choices is explained based on the reactivity of substituted nitrophenols.

Introduction and Strategic Importance

2,4-Dichloro-3-ethyl-6-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides, as well as in the development of dyes and pigments.[1] Its molecular architecture, featuring a phenol ring with chloro, ethyl, and nitro functional groups, suggests a rich chemical reactivity and potential for further derivatization in drug discovery and materials science. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and potential biological activity.

This guide will provide a comprehensive overview of the known properties, a proposed synthetic pathway with detailed considerations, a framework for its structural elucidation using modern spectroscopic techniques, and a discussion of its potential reactivity and safety considerations.

Physicochemical and Toxicological Profile

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1 .

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₃ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| CAS Number | 99817-36-4 | [1] |

| Melting Point | 49-51°C | [1] |

| Boiling Point | 291°C at 760 mmHg (Predicted) | [1] |

| Density | 1.509 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Light yellow to yellow-orange powder/crystal | [2] |

Toxicological Summary:

The toxicological profile of this compound is not extensively studied. However, based on data for related chlorinated nitrophenols, it should be handled with significant caution. It is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[2] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[2] The primary mechanism of toxicity for many nitrophenols involves the uncoupling of oxidative phosphorylation. Chlorinated phenols are known to be readily absorbed through the gastrointestinal tract and can be mild hepatotoxins.

Proposed Synthesis and Mechanistic Considerations

A patented method for the synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols provides a foundational workflow for producing the ethyl-substituted target compound.[3] The proposed multi-step synthesis, starting from 4-ethylnitrobenzene, is outlined below. The rationale behind each step is grounded in the principles of electrophilic aromatic substitution and the directing effects of the substituents.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is an expanded and detailed interpretation of the patented method, incorporating best practices for laboratory synthesis.

Step 1: Chlorination of 4-Ethylnitrobenzene

-

Objective: To introduce chlorine atoms onto the aromatic ring of 4-ethylnitrobenzene. The nitro group is a meta-director and a deactivator, while the ethyl group is an ortho-, para-director and an activator. The interplay of these directing effects and the reaction conditions will determine the final chlorination pattern.

-

Reagents and Equipment:

-

4-Ethylnitrobenzene

-

Chlorine gas (Cl₂)

-

Catalyst (e.g., FeCl₃ or AlCl₃)

-

Solvent (e.g., dichloromethane or carbon tetrachloride)

-

Reaction vessel with a gas inlet, stirrer, and a system to neutralize excess chlorine gas (e.g., a sodium hydroxide scrubber).

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-ethylnitrobenzene and the catalyst in the chosen solvent within the reaction vessel.

-

Cool the mixture to a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction.

-

Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by gas chromatography (GC) to follow the formation of polychlorinated products.

-

Continue the chlorination until the desired degree of polychlorination is achieved, as indicated by GC analysis.

-

Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash with a dilute solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polychlorinated 4-ethylnitrobenzene intermediate.

-

Step 2: Hydrolysis to this compound

-

Objective: To hydrolyze one of the chlorine atoms, likely at a position activated by the nitro group, to a hydroxyl group, forming the phenol.

-

Reagents and Equipment:

-

Crude polychlorinated 4-ethylnitrobenzene

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide)

-

Co-solvent (e.g., ethanol or methanol) to improve solubility

-

Reflux apparatus

-

-

Procedure:

-

Dissolve the crude intermediate in the co-solvent and add the aqueous base.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the phenolic product.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

Step 3: Purification by Recrystallization

-

Objective: To purify the crude product by removing unreacted starting materials and side products.

-

Reagents and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, acetic acid/water, or hexane)

-

Erlenmeyer flasks, heating source, and filtration apparatus.

-

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value (49-51°C) indicates high purity.

-

Structural Elucidation: A Predictive and Comparative Approach

In the absence of experimental spectra for the title compound, a combination of predictive tools and comparison with the known spectra of the closely related analog, 2,4-dichloro-6-nitrophenol, can provide a robust framework for its characterization.

Predicted Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Predicted Data for this compound | Experimental Data for 2,4-dichloro-6-nitrophenol (for comparison) |

| ¹H NMR | Ethyl group: Triplet (CH₃) ~1.2 ppm, Quartet (CH₂) ~2.7 ppm. Aromatic proton: Singlet ~7.5-8.0 ppm. Phenolic proton: Broad singlet, variable chemical shift. | Aromatic protons: Two doublets between 7.5 and 8.5 ppm. Phenolic proton: Broad singlet.[4] |

| ¹³C NMR | Ethyl group: ~15 ppm (CH₃), ~25 ppm (CH₂). Aromatic carbons: Signals between 110 and 160 ppm. Carbons attached to chlorine and the nitro group will be significantly shifted. | Signals in the aromatic region (110-160 ppm).[4] |

| IR (Infrared) | O-H stretch: Broad band ~3200-3500 cm⁻¹. C-H stretch (aromatic & aliphatic): ~2850-3100 cm⁻¹. NO₂ stretch (asymmetric & symmetric): ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-Cl stretch: ~600-800 cm⁻¹. | Similar characteristic peaks for O-H, NO₂, C=C, and C-Cl bonds would be expected.[4][5] |

| Mass Spec. | Molecular ion (M⁺): m/z 235 and 237 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation: Loss of NO₂, ethyl group, and chlorine atoms. | Molecular ion (M⁺): m/z 207 and 209.[6] |

Analytical Workflow for Structural Confirmation

Caption: Analytical workflow for the structural confirmation of the synthesized product.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is governed by the interplay of its functional groups:

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity will be influenced by the electron-withdrawing nitro and chloro groups.

-

Aromatic Ring: The electron-withdrawing nature of the nitro and chloro substituents deactivates the ring towards further electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly displacement of the chlorine atoms, may be possible under forcing conditions, especially for the chlorine atom ortho or para to the nitro group.

-

Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule, opening up avenues for the synthesis of a wide range of derivatives, such as amides and sulfonamides.

-

Ethyl Group: The ethyl group can potentially undergo free-radical halogenation at the benzylic position under appropriate conditions.

Conclusion

While a complete experimental profile of this compound is not yet publicly available, this guide provides a comprehensive framework for its synthesis, purification, and characterization. The proposed protocols, grounded in established chemical principles and data from closely related analogs, offer a solid starting point for researchers and drug development professionals. The elucidation of its definitive molecular structure through the analytical workflow outlined herein will be a critical step in unlocking its full potential as a versatile chemical intermediate.

References

- PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Biddle Sawyer Corporation. (n.d.). 2,4 Dichloro 6 Nitro 3-Ethylphenol. CPHI Online.

- NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook.

- NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central.

- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (n.d.). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product.

- SpectraBase. (n.d.). 2,4-Dichloro-6-nitro-phenol - Optional[MS (GC)] - Spectrum.

- Organic Syntheses. (n.d.). 2,6-dichlorophenol.

- MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.

- ChemicalBook. (n.d.). 2,4-Dichloronitrobenzene(611-06-3) 13C NMR spectrum.

- NIST. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 6. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol

This document provides an in-depth examination of the physical and chemical characteristics of 2,4-Dichloro-3-ethyl-6-nitrophenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes critical data with practical insights into its handling, application, and analysis.

Compound Identification and Structure

This compound is a substituted nitrophenol with the CAS Registry Number 99817-36-4.[1][2][3][4] Its molecular structure, featuring a phenol ring substituted with two chlorine atoms, an ethyl group, and a nitro group, dictates its chemical reactivity and physical properties.

-

Common Synonyms: 2-NITRO-4,6-DICHLORO-5-ETHYLPHENOL; 6-NITRO-2,4-DICHLORO-3-ETHYLPHENOL[1]

-

Appearance: Typically supplied as a light yellow to orange powder or crystalline solid.[1]

Caption: Workflow for preparing a standard stock solution.

References

-

Thermophysical Properties of this compound | Chemcasts. [Link]

-

This compound - MySkinRecipes. [Link]

-

A practical synthesis of this compound via TCIA - ResearchGate. [Link]

-

2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 - PubChem. [Link]

-

2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 - PubChem. [Link]

-

This compound - Gsrs. [Link]

-

2,4-Dichloro-6-nitrophenol | Solubility of Things. [Link]

-

This compound (C8H7Cl2NO3) - PubChemLite. [Link]

-

Phenol, 2,4-dichloro-6-nitro- - NIST WebBook (Mass Spectrum). [Link]

-

Phenol, 2,4-dichloro-6-nitro- - NIST WebBook (IR Spectrum). [Link]

Sources

2,4-Dichloro-3-ethyl-6-nitrophenol solubility data

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-ethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 99817-36-4), a key intermediate in the synthesis of agricultural chemicals and color film developers.[1][2] Due to the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides robust, step-by-step experimental protocols for its determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide empowers researchers to generate high-quality, reliable solubility data essential for process development, formulation, and quality control. We present detailed procedures for the equilibrium shake-flask method, followed by solute quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Profile

This compound is a substituted nitrophenol whose utility in chemical synthesis is significant.[1] A thorough understanding of its solubility is a critical prerequisite for optimizing reaction conditions, designing purification strategies, and developing formulations. Solubility dictates the choice of solvent systems, affects reaction kinetics, and is a cornerstone of process scale-up and safety.

The molecular structure, featuring a phenolic hydroxyl group, two chlorine atoms, an ethyl group, and a nitro group, governs its physicochemical behavior. These functional groups create a molecule with a distinct combination of hydrophobicity and potential for hydrogen bonding, leading to a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99817-36-4 | [3][4] |

| Molecular Formula | C₈H₇Cl₂NO₃ | [5][6] |

| Molecular Weight | 236.05 g/mol | [5][6] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Melting Point | 49-51 °C | [3][5] |

| Boiling Point (Predicted) | 291.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [3][5] |

| pKa (Predicted) | 4.82 ± 0.50 | [4] |

Guiding Principles: Predicting Solubility

While specific quantitative data is scarce, a robust solubility profile can be predicted by understanding the underlying chemical principles and by extrapolation from structurally analogous compounds.

Causality Behind Solubility Behavior

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The presence of a polar hydroxyl (-OH) and nitro (-NO₂) group suggests solubility in polar solvents. However, the dichlorinated benzene ring and the ethyl group confer significant non-polar, lipophilic character. Therefore, the compound is expected to be most soluble in solvents of intermediate to high polarity that can interact with both the polar and non-polar regions of the molecule.

-

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are thus expected to be effective at solvating the molecule.[7]

-

Effect of pH: The predicted pKa of ~4.82 indicates that the phenolic proton is acidic.[4] In aqueous solutions with a pH above the pKa, the hydroxyl group will deprotonate to form the phenolate anion. This ionization dramatically increases the polarity of the molecule, thereby increasing its solubility in water.[1] Conversely, in acidic conditions (pH < pKa), the compound will remain in its less soluble, protonated form.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.

Extrapolation from Analogous Compounds

The solubility behavior of related nitrophenols provides a strong basis for prediction:

-

2,4-Dichloro-6-nitrophenol: This structural isomer is known to be poorly soluble in water but has a better solubility profile in organic solvents like ethanol, methanol, and acetone.[1]

-

4-Nitrophenol: Exhibits limited water solubility but is more soluble in organic solvents such as ethanol and acetone.[8][9]

-

General Nitrophenols: Are typically very soluble in polar organic solvents like ethanol, ether, and acetone.[7][10]

Based on these principles, the following qualitative solubility profile for this compound can be anticipated.

Table 2: Predicted Qualitative Solubility Profile

| Solvent | Polarity Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large, hydrophobic dichlorinated aromatic ring outweighs the polarity of the -OH and -NO₂ groups. |

| Methanol | Polar Protic | High | Confirmed in literature.[3][4] Excellent hydrogen bonding capability. |

| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding and solvating the ethyl group.[10] |

| Acetone | Polar Aprotic | High | Polar aprotic nature effectively dissolves a wide range of nitrophenols.[10] |

| Ethyl Acetate | Moderately Polar | Moderate to High | Good balance of polarity to interact with the functional groups without being repelled by the non-polar regions.[9] |

| Dichloromethane (DCM) | Non-polar | Moderate | The chlorinated nature of the solvent can effectively interact with the dichlorinated ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for dissolving a vast range of organic compounds.[7] |

| Hexane | Non-polar | Low | Lacks the polarity required to overcome the crystal lattice energy and solvate the polar -OH and -NO₂ groups.[10] |

Experimental Workflow for Solubility Determination

A self-validating and robust protocol is essential for generating trustworthy data. The most common and reliable approach is the isothermal equilibrium shake-flask method . This involves creating a saturated solution, ensuring equilibrium has been reached, separating the solid and liquid phases, and accurately quantifying the concentration of the dissolved solute in the supernatant.

Overall Experimental Workflow Diagram

The logical flow of the solubility determination process is outlined below. This workflow ensures that each step is performed in a sequence that guarantees the integrity of the final measurement.

Caption: High-level workflow for determining equilibrium solubility.

Protocol 1: Saturated Solution Preparation (Shake-Flask Method)

Expertise & Causality: This method is the gold standard because it ensures true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing the most accurate measure of solubility. The agitation period is critical and must be long enough to overcome any kinetic barriers to dissolution.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Equilibration: Place the container in a constant-temperature environment (e.g., an incubator shaker or a water bath) set to the desired experimental temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

Sedimentation: After agitation, let the container rest in the same constant-temperature environment for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pipette. Crucially, this step must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is non-negotiable for accurate quantification, as suspended solids will artificially inflate the measured concentration.

Protocol 2: Solute Quantification

Trustworthiness: The choice of quantification method must be validated for linearity, accuracy, and precision. Both UV-Vis spectrophotometry and HPLC are excellent choices for chromophoric compounds like nitrophenols.

Expertise & Causality: This method is rapid and simple, leveraging the strong UV absorbance of the nitrophenol chromophore. Its accuracy is entirely dependent on the purity of the compound and the quality of the calibration curve. It is ideal for high-throughput screening in pure solvent systems.

Step-by-Step Protocol:

-

Prepare Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Determine λmax: Perform a UV-Vis wavelength scan (e.g., from 200-500 nm) on a diluted sample of the stock solution to identify the wavelength of maximum absorbance (λmax). For structurally similar p-nitrophenol, λmax is around 317 nm in acidic and 400 nm in alkaline solutions; the λmax for the target compound must be determined experimentally.[11]

-

Generate Calibration Curve: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.995), and the equation of the line (y = mx + c) will be used for quantification.

-

Analyze Sample: Accurately dilute the filtered supernatant from Protocol 1 to a concentration that falls within the linear range of the calibration curve.

-

Quantify: Measure the absorbance of the diluted sample at λmax. Use the calibration curve's equation to calculate its concentration.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

Expertise & Causality: HPLC offers superior specificity and is the preferred method when dealing with potentially impure samples or complex matrices. A C18 column is the standard choice for separating moderately non-polar compounds like this one from any potential impurities.

Step-by-Step Protocol:

-

Prepare Standards: As with the UV-Vis method, prepare a stock solution and a series of calibration standards of known concentrations.

-

Chromatographic Conditions (Starting Point):

-

System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 60:40 ratio of acetonitrile to water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The λmax determined previously.

-

-

Generate Calibration Curve: Inject each standard solution and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

-

Analyze Sample: Inject the (appropriately diluted) filtered supernatant from Protocol 1.

-

Calculate Solubility: Use the peak area of the sample and the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to find the final solubility value.

Analytical Workflow Diagram

This diagram details the logical steps involved in quantifying the solute concentration using an instrumental method like HPLC.

Caption: Workflow for analytical quantification of solute concentration.

Data Presentation and Safety

Template for Reporting Quantitative Solubility Data

For consistency and comparability, experimental data should be reported in a structured format.

Table 3: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Quantification |

| e.g., Methanol | 25.0 | e.g., HPLC-UV | ||

| e.g., Ethanol | 25.0 | |||

| e.g., Acetone | 25.0 | |||

| e.g., Water, pH 7.0 | 25.0 | |||

| e.g., Water, pH 9.0 | 25.0 |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][4]

Conclusion

This guide establishes a comprehensive, scientifically-grounded approach to evaluating the solubility of this compound. By combining theoretical principles with detailed, validated experimental protocols, researchers are equipped to generate the precise solubility data required for advanced applications in chemistry and drug development. The emphasis on the causality behind experimental choices and the provision of self-validating workflows ensures that the data obtained will be both accurate and reliable.

References

-

Solubility of Things. (n.d.). 4-Nitrophenol. [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). A practical synthesis of this compound via TCIA. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 99817-36-4 [amp.chemicalbook.com]

- 3. This compound CAS#: 99817-36-4 [m.chemicalbook.com]

- 4. This compound | 99817-36-4 [m.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,4-Dichloro-3-ethyl-6-nitrophenol: A Technical Guide for Researchers

Introduction

Welcome to an in-depth technical exploration of the spectroscopic characteristics of 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical signature of this compound. This compound is a significant intermediate in various chemical syntheses, and a thorough knowledge of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.[1][2][3]

It is important to note that while this compound is referenced in scientific literature, a complete, publicly available set of its experimental spectroscopic data is not readily accessible. Therefore, this guide presents a robust, predicted spectroscopic profile grounded in the established principles of analytical chemistry and supported by comparative data from closely related analogs, such as 2,4-dichloro-6-nitrophenol. This approach provides a reliable framework for identifying and characterizing this compound in a laboratory setting.

Molecular and Physical Properties

A foundational understanding of the physical properties of this compound is essential before delving into its spectroscopic data. These properties influence experimental design, such as solvent selection and sample preparation.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₃ | [4] |

| Molecular Weight | 236.05 g/mol | [4] |

| CAS Number | 99817-36-4 | [5][6][7] |

| Appearance | Predicted to be a crystalline solid | N/A |

| Melting Point | 49-51°C | N/A |

| Boiling Point | 291°C at 760 mmHg | N/A |

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing a compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent, such as dichloromethane or methanol.

-

Injection : Inject the sample into the GC, where it is vaporized and separated from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺•) should appear as a cluster of peaks, with the most abundant being at m/z 235 and 237 (due to ³⁵Cl and ³⁷Cl isotopes).

| Predicted m/z | Proposed Fragment | Interpretation |

| 235/237/239 | [C₈H₇Cl₂NO₃]⁺• | Molecular ion (M⁺•) |

| 220/222/224 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 206/208/210 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 189/191/193 | [M - NO₂]⁺ | Loss of a nitro group radical |

| 161/163/165 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation and Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment is anticipated to follow pathways characteristic of nitroaromatic and halogenated compounds. The primary fragmentation events are likely to be the loss of the nitro group (NO₂) and cleavage of the ethyl group. The presence of chlorine atoms will result in distinctive isotopic patterns for the fragment ions, aiding in their identification.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, nitro, and chloro-alkane functional groups. These predictions are based on the known spectra of similar substituted phenols.[8][9][10]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic |

| 2970-2850 | C-H stretch | Aliphatic (ethyl group) |

| 1600-1580 | C=C stretch | Aromatic ring |

| 1540-1500 | N-O asymmetric stretch | Nitro group |

| 1475 | C=C stretch | Aromatic ring |

| 1350-1300 | N-O symmetric stretch | Nitro group |

| 1200-1100 | C-O stretch | Phenolic C-O |

| 800-600 | C-Cl stretch | Chloro-aromatic |

Interpretation

The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the substituted phenolic structure. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also key identifiers. The C-Cl stretching bands are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic proton, the phenolic hydroxyl proton, and the protons of the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | Singlet | 1H | Phenolic OH |

| 7.5 - 7.8 | Singlet | 1H | Aromatic H |

| 2.6 - 2.8 | Quartet | 2H | -CH₂- |

| 1.1 - 1.3 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-OH |

| 135 - 140 | C-NO₂ |

| 130 - 135 | C-Cl (C4) |

| 128 - 132 | C-ethyl |

| 125 - 130 | Aromatic CH |

| 120 - 125 | C-Cl (C2) |

| 20 - 25 | -CH₂- |

| 13 - 16 | -CH₃ |

Interpretation

The downfield shift of the phenolic proton is due to hydrogen bonding and the electron-withdrawing nature of the substituents. The aromatic proton appears as a singlet due to the absence of adjacent protons. The ethyl group will exhibit a characteristic quartet-triplet pattern. In the ¹³C NMR spectrum, the carbons attached to electronegative atoms (O, N, Cl) will be shifted downfield.

Caption: Structure of this compound with labeled positions for NMR assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition : Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Blank Correction : Use the pure solvent as a blank to correct the spectrum.

Predicted UV-Vis Spectrum

Substituted nitrophenols typically exhibit distinct absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the solvent and pH.[11][12][13][14]

| Predicted λmax (nm) | Electronic Transition |

| ~280-300 | π → π |

| ~350-400 | n → π |

Interpretation

The absorption bands are due to electronic transitions within the conjugated π-system of the benzene ring, which is extended by the nitro group. The π → π* transition is typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, is of lower energy (longer wavelength) and lower intensity. The exact λmax values can shift depending on the polarity of the solvent.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous compounds, we have outlined the expected key features in mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and UV-Visible spectroscopy. This information serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in a research and development setting.

References

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

P-Nitrophenol Vs Ir. (n.d.). Bartleby. Retrieved from [Link]

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

-

uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's chemistry revision notes. Retrieved from [Link]

-

UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Screening level risk assessment for phenols in surface water of three rivers in Tianjin, China. (n.d.). Aisberg. Retrieved from [Link]

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved from [Link]

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

1998 | R&D Reports "SUMITOMO KAGAKU (English Edition)". (1998). SUMITOMO CHEMICAL. Retrieved from [Link]

-

A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. (2011). ResearchGate. Retrieved from [Link]

-

Site Index. (n.d.). Taizhou Volsen Chemical Co., Ltd. Retrieved from [Link]

-

Commission Directive. (n.d.). Legislation.gov.uk. Retrieved from [Link]

-

Directive - 2004/73 - EN. (2004). EUR-Lex. Retrieved from [Link]

- Method of processing a silver halide color. (n.d.). Google Patents.

-

Ionic Liquid-Based Sensors for Fast Determination of Aromatic. (n.d.). Retrieved from [Link]

-

VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC. (2021). ResearchGate. Retrieved from [Link]

-

Adsorption of phenol and p-chlorophenol from aqueous solutions by magnetic nanopowder. (2014). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Gsrs. Retrieved from [Link]

-

Transformation of phenol and nitrobenzene by superoxide radicals: Kinetics and mechanisms. (2022). ResearchGate. Retrieved from [Link]

-

Graphene-silver nano-ink for inkjet printing of paper electrode for electrochemical sensing of 4-nitrophenol. (2018). ResearchGate. Retrieved from [Link]

-

4-Ethylbenzenesulfonic acid | CAS#:98-69-1. (2025). Chemsrc. Retrieved from [Link]

-

2,4-Dichloro-6-nitro-phenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Commission Directive 2004/73/EC of 29 April 2004. (2004). Legislation.gov.uk. Retrieved from [Link]

-

Directive - 2004/73 - EN - EUR-Lex. (2004). European Union. Retrieved from [Link]

-

Phenol, 2,4-dichloro-6-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2,4-dichloro-6-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved from [Link]

Sources

- 1. 1998 | R&D Reports "SUMITOMO KAGAKU (English Edition)" | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]

- 6. http://www.legislation.gov.uk/id/eudr/2004/73 [legislation.gov.uk]

- 7. Commission Directive 2004/73/EC of 29 April 2004 adapting to technical progress for the twenty-ninth time Council Directive 67/548/EEC on the approximation of the laws, regulations and administrative provisions relating to the classification, packaging and labelling of dangerous substances (Text with EEA relevance) (c. 73) [legislation.gov.uk]

- 8. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 14. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dichloro-3-ethyl-6-nitrophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dichloro-3-ethyl-6-nitrophenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the compound's commercial availability, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights and practical methodologies.

Introduction and Commercial Availability